molecular formula C12H13N3O2 B12591293 Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate CAS No. 645391-62-4

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate

Cat. No.: B12591293
CAS No.: 645391-62-4
M. Wt: 231.25 g/mol
InChI Key: VBBMBKXNMDIPTL-UHFFFAOYSA-N
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Description

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is a chemical compound belonging to the triazole family Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This specific compound is characterized by its unique structure, which includes a methyl group, a phenyl group, and an acetate group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .

  • Step 1: Synthesis of Azide Intermediate

    • The azide intermediate can be prepared by reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
  • Step 2: Cycloaddition Reaction

    • The azide intermediate is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.
  • Step 3: Esterification

    • The resulting triazole compound is then esterified with methanol and an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s effects are mediated through binding to the active site of the enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate can be compared with other triazole derivatives:

Properties

CAS No.

645391-62-4

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(5-methyl-2-phenyltriazol-4-yl)acetate

InChI

InChI=1S/C12H13N3O2/c1-9-11(8-12(16)17-2)14-15(13-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

VBBMBKXNMDIPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1CC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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